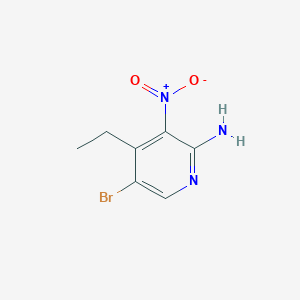

5-Bromo-4-ethyl-3-nitropyridin-2-amine

描述

属性

IUPAC Name |

5-bromo-4-ethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-4-5(8)3-10-7(9)6(4)11(12)13/h3H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODGSAKNSPPOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 5-Bromo-4-ethyl-3-nitropyridin-2-amine typically involves:

- Introduction of the amino group at the 2-position of the pyridine ring.

- Installation of the nitro group at the 3-position.

- Selective bromination at the 5-position.

- Alkylation or direct introduction of the ethyl group at the 4-position.

The sequence and methods for these transformations depend on the starting materials and the stability of intermediates.

Preparation of Nitro- and Amino-Substituted Pyridines

A common route to amino-nitropyridines involves nitration of amino-substituted pyridines or reduction of nitro-substituted pyridines to amines.

For example, 2-amino-3-bromo-5-nitropyridine was prepared by bromination of 5-nitro-pyridin-2-ylamine using bromine in acetic acid at 10-20°C, followed by workup with sodium bicarbonate to neutralize and isolate the product with a 32% yield. This method demonstrates the feasibility of bromination in the presence of amino and nitro groups.

Another approach involves nitration of 2-amino-5-bromo-4-methylpyridine under controlled conditions using hydrogen peroxide and sulfuric acid to obtain 5-bromo-4-methyl-2-nitropyridine with good yield (104.6 g obtained in a described scale). This nitration step is critical for introducing the nitro group selectively.

Introduction of the Ethyl Group at the 4-Position

Direct alkylation of pyridine rings at the 4-position is challenging due to regioselectivity issues. However, methyl or ethyl substituents can be introduced via:

Starting from 4-ethylpyridine derivatives or 4-methyl analogues followed by chain extension or modification.

Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to install alkyl or aryl groups at specific positions on the pyridine ring. For example, Suzuki coupling was successfully applied to 5-bromo-3-fluoropicolinonitrile to introduce aromatic substituents. Similar methodology could be adapted for ethyl groups using appropriate boronic acid or organometallic reagents.

Bromination at the 5-Position

Selective bromination of pyridine derivatives at the 5-position can be achieved by:

Direct bromination of amino-nitropyridine derivatives using bromine under acidic conditions at low temperature (10-20°C) to avoid over-bromination or side reactions.

Alternatively, starting from 2-amino-3,5-dibromo-4-methylpyridine, selective replacement of one bromine substituent by methyl or ethyl groups can be done via nickel-catalyzed methyl zinc reagents, as described in a recent patent. This method provides a route to 5-bromo-4-ethyl derivatives by selective functional group transformations.

Representative Preparation Procedure (Inferred and Adapted)

Challenges and Considerations

Regioselectivity: Ensuring substitution at the correct positions (2-amino, 3-nitro, 4-ethyl, 5-bromo) requires precise control of reaction conditions and order of functional group introduction.

Side Reactions: Nitro group migration and unexpected rearrangements can occur during nucleophilic substitution reactions on nitropyridines, especially in polar aprotic solvents. This necessitates careful solvent and reagent choice.

Yield Optimization: Reported yields for related compounds vary widely (e.g., 32% for bromination step), indicating the need for optimization in scale-up or industrial synthesis.

Catalyst Use: Transition metal catalysts (nickel, palladium) enable selective cross-coupling for alkyl or aryl group introduction, enhancing versatility.

Summary Table of Key Preparation Methods

科学研究应用

Pharmaceutical Applications

The compound has garnered attention for its potential as a lead compound in drug development targeting various diseases. Its biological activity is largely attributed to its structural components, which may interact with specific proteins and enzymes in biological systems. Interaction studies suggest that it can modulate enzyme activities related to oxidative stress and cellular signaling pathways.

Potential Therapeutic Areas:

- Cancer Treatment : Preliminary studies indicate that derivatives of nitropyridine compounds may exhibit anti-cancer properties.

- Neurodegenerative Diseases : The compound's ability to influence oxidative stress pathways could make it relevant in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, suggesting applications in developing new antibiotics.

Material Science Applications

In addition to pharmaceutical uses, 5-Bromo-4-ethyl-3-nitropyridin-2-amine can be utilized in material science, particularly in the development of new polymers and coatings that require specific chemical properties such as stability and reactivity under various conditions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can bind to specific enzymes involved in metabolic pathways, potentially altering their activity and offering insights into therapeutic mechanisms.

- Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited significant antibacterial properties against strains such as Staphylococcus aureus, suggesting potential for antibiotic development.

- Polymer Development : Investigations into polymer composites incorporating this compound have revealed improved thermal stability and mechanical properties, indicating its utility in advanced material applications.

作用机制

The mechanism of action of 5-Bromo-4-ethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 5-Bromo-4-ethyl-3-nitropyridin-2-amine | 1801906-08-0 | Br (5), C₂H₅ (4), NO₂ (3), NH₂ (2) | C₇H₈BrN₃O₂ | 246.07 | High lipophilicity, steric bulk |

| 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | 155790-01-5 | Br (5), CH₃ (4), NO₂ (3), NHCH₃ (2) | C₇H₈BrN₃O₂ | 246.07 | Methylamine group reduces steric hindrance |

| 3-Bromo-4-methyl-5-nitropyridin-2-amine | 929976-32-9 | Br (3), CH₃ (4), NO₂ (5), NH₂ (2) | C₆H₆BrN₃O₂ | 232.03 | Altered substituent positions affect reactivity |

| 5-Bromo-2-ethylamino-3-nitropyridine | 26820-37-1 | Br (5), NHCH₂CH₃ (2), NO₂ (3) | C₇H₈BrN₃O₂ | 246.07 | Ethylamine at position 2 modifies H-bonding |

| 5-Bromo-6-methoxy-3-nitropyridin-2-amine | 1017782-09-0 | Br (5), OCH₃ (6), NO₂ (3), NH₂ (2) | C₆H₆BrN₃O₃ | 248.04 | Methoxy group enhances solubility |

Key Observations :

- Steric and Electronic Effects : The ethyl group in the target compound increases lipophilicity compared to methyl analogs (e.g., 155790-01-5) .

- Hydrogen Bonding: Amino and nitro groups facilitate intermolecular interactions. For example, 5-Bromo-2-ethylamino-3-nitropyridine (26820-37-1) forms distinct H-bonding networks due to the ethylamine substituent .

- Reactivity : Substituent positions influence electrophilic substitution. In 3-Bromo-4-methyl-5-nitropyridin-2-amine (929976-32-9), the bromo group at position 3 alters reactivity compared to the target compound .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine | 3-Bromo-4-methyl-5-nitropyridin-2-amine |

|---|---|---|---|

| Melting Point (°C) | Not reported | 165–167 | 460–461 (decomposes) |

| Solubility | Low in water; soluble in DMSO | Moderate in polar solvents | Insoluble in water; soluble in acetonitrile |

| LogP (Lipophilicity) | ~2.5 (estimated) | ~2.0 | ~1.8 |

| Stability | Stable under inert conditions | Sensitive to light | Hygroscopic |

Crystallographic and Hydrogen Bonding Analysis

- Crystal Packing : In 5-Bromo-2-chloropyrimidin-4-amine (), N–H···N hydrogen bonds form dimers and 2D networks. The target compound likely exhibits similar patterns, but ethyl substituents may disrupt planar arrangements .

- Graph Set Analysis: Compounds with nitro and amino groups often display $ R_2^2(8) $ motifs, as seen in related pyridine derivatives ().

生物活性

5-Bromo-4-ethyl-3-nitropyridin-2-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a bromine atom, an ethyl group, and a nitro group on the pyridine ring, contribute to its biological activity. This article examines the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is CHBrNO, with a molar mass of approximately 260.09 g/mol. The presence of electron-withdrawing groups like the nitro group enhances its reactivity and influences its interaction with biological systems.

Research indicates that this compound exhibits binding affinity to various proteins and enzymes, suggesting its potential as a modulator of enzyme activity related to oxidative stress and cellular signaling pathways. Preliminary studies indicate that the compound may interfere with critical cellular processes such as autophagy by inhibiting VPS34 activity, which is essential for vesicle formation and trafficking within cells .

Antiproliferative Effects

A study focusing on related compounds demonstrated that certain nitropyridine derivatives exhibit antiproliferative activity against cancer cell lines. Although specific data on this compound is limited, the structural similarities suggest it may possess similar properties .

In Vitro Studies

A recent investigation assessed the cytotoxic effects of nitropyridine derivatives on various cancer cell lines. While direct studies on this compound were not available, related compounds showed significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM .

Mechanistic Insights

Inhibition of VPS34 by compounds structurally similar to this compound has been linked to reduced autophagic flux and impaired cellular homeostasis. This mechanism suggests potential therapeutic applications in treating diseases characterized by dysregulated autophagy, such as cancer and neurodegenerative disorders .

Potential Applications

The biological activities of this compound position it as a candidate for further research in drug development. Potential therapeutic applications include:

- Cancer Treatment : By targeting pathways involved in cell proliferation and survival.

- Neurodegenerative Disorders : Through modulation of autophagic processes.

- Inflammatory Diseases : By influencing cellular signaling pathways related to inflammation.

常见问题

Basic: What are the optimal synthetic routes for 5-Bromo-4-ethyl-3-nitropyridin-2-amine?

Methodological Answer:

The synthesis typically involves bromination and nitration of a pyridine precursor. A common approach is the bromination of 4-ethyl-3-nitropyridin-2-amine using -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr) under anhydrous conditions . Solvents like dichloromethane or dimethylformamide (DMF) are used at 0–25°C to control exothermic reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of precursor to NBS) and reaction time (4–6 hours) .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : - and -NMR in deuterated DMSO or CDCl to resolve aromatic protons (δ 8.1–8.5 ppm for nitro and bromo substituents) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 260.0) and fragmentation patterns .

- X-ray Crystallography : For structural confirmation, single crystals are grown via slow evaporation in ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in NMR data caused by nitro and bromo substituents?

Methodological Answer:

Contradictions arise due to electron-withdrawing effects of nitro and bromo groups, causing unexpected splitting or shifts. To resolve:

- Use 2D NMR (COSY, HSQC) to assign coupling interactions and verify substituent positions .

- Compare experimental data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) to validate assignments .

- Adjust solvent polarity (e.g., switch from CDCl to DMSO-d) to reduce signal overlap .

Advanced: What strategies enhance regioselective functionalization of the pyridine ring?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : The amine at C2 directs electrophilic substitution to C5. Use protecting groups (e.g., Boc) to modulate reactivity .

- Computational Guidance : Apply reaction path search algorithms (e.g., SCINE) to predict transition states and optimize conditions for C4 ethylation .

- Metal Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) at C5 bromine for aryl introductions, ensuring inert atmosphere (N) and dry solvents .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C (TGA analysis). Store at –20°C in amber vials to prevent nitro group degradation .

- pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Avoid strong bases (pH >10) to prevent deamination .

Advanced: What computational methods predict reaction outcomes for derivative synthesis?

Methodological Answer:

- Retrosynthetic AI : Tools like Pistachio or Reaxys prioritize pathways based on precursor availability and reaction feasibility .

- Quantum Chemical Modeling : Use ORCA for Gibbs free energy calculations (ωB97X-D/def2-TZVP) to identify low-energy intermediates .

- Machine Learning : Train models on PubChem reaction data to predict cross-coupling efficiencies (e.g., Buchwald-Hartwig aminations) .

Basic: What role does this compound play in drug discovery pipelines?

Methodological Answer:

It serves as a versatile intermediate:

- Kinase Inhibitors : The nitro group participates in hydrogen bonding with ATP-binding pockets.

- Antimicrobial Agents : Functionalize the ethyl group with sulfonamides for bacterial target studies .

- In Vitro Assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) early in lead optimization .

Advanced: How to address low solubility in cross-coupling reactions?

Methodological Answer:

- Co-Solvent Systems : Use DMF:HO (9:1) or THF:MeOH (7:3) to enhance solubility .

- Microwave-Assisted Synthesis : Increase reaction rates at 80–100°C (50 W, 10 min) to bypass solubility limitations .

- Surfactant Additives : Triton X-100 (0.1% w/v) improves dispersion in aqueous media .

Advanced: How can predictive modeling optimize biological activity studies?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR) to prioritize derivatives with high binding affinity .

- QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate structure with IC values in cancer cell lines .

- ADMET Prediction : SwissADME predicts bioavailability and toxicity, reducing experimental attrition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。